molecular formula C16H23N3O2S B14927552 N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B14927552
M. Wt: 321.4 g/mol
InChI Key: ZEUJOVPBCHNTTP-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with N,N-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The benzenesulfonamide group can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL METHANESULFONAMIDE
  • 1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL BENZENESULFONAMIDE

Uniqueness

N~1~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of both the pyrazole and benzenesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, setting it apart from similar compounds .

Properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-6-19-14(4)16(13(3)17-19)11-18(5)22(20,21)15-9-7-12(2)8-10-15/h7-10H,6,11H2,1-5H3

InChI Key

ZEUJOVPBCHNTTP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)C

Origin of Product

United States

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